

Application Notes and Protocols for Testing Venglustat Efficacy in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

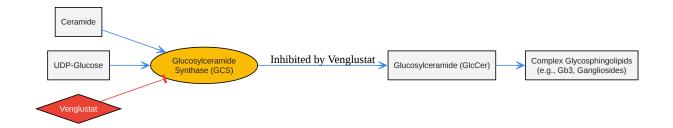
Venglustat (GZ/SAR402671 or ibiglustat) is a potent, brain-penetrant, allosteric inhibitor of glucosylceramide synthase (GCS).[1] As a substrate reduction therapy (SRT), **Venglustat** aims to decrease the production of glucosylceramide (GlcCer), a key precursor in the synthesis of various glycosphingolipids.[2] By inhibiting GCS, **Venglustat** reduces the accumulation of downstream metabolites implicated in the pathophysiology of several lysosomal storage disorders and other diseases. These include globotriaosylceramide (Gb3) in Fabry disease, glucosylceramide and glucosylsphingosine in Gaucher disease, and the modulation of α-synuclein aggregation in GBA1-associated Parkinson's disease.[1][3][4]

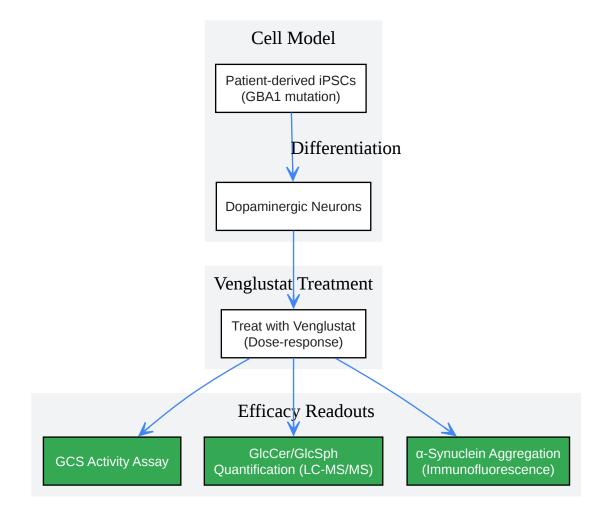
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of **Venglustat** in relevant disease models.

Mechanism of Action of Venglustat

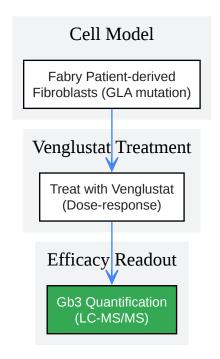
Venglustat acts by inhibiting the enzyme glucosylceramide synthase, which catalyzes the first committed step in the synthesis of most glycosphingolipids: the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide.[2] This mechanism of action forms the basis for its therapeutic potential in diseases characterized by the accumulation of these lipids.











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